molecular formula C18H17NO3 B2434627 N-([2,3'-bifuran]-5-ylmethyl)-4-ethylbenzamide CAS No. 2034565-88-1

N-([2,3'-bifuran]-5-ylmethyl)-4-ethylbenzamide

Cat. No.: B2434627
CAS No.: 2034565-88-1
M. Wt: 295.338
InChI Key: WSSRKNRHDLAIJS-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)-4-ethylbenzamide is an organic compound that features a benzamide core substituted with a bifuran moiety This compound is of interest due to its unique structural properties, which combine the aromaticity of benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-4-ethylbenzamide typically involves the coupling of a bifuran derivative with an ethyl-substituted benzoyl chloride. One common method includes the use of furfurylamine and 2,5-furandicarboxylic acid under microwave-assisted conditions. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, optimizing reaction time, solvent, and substrate amounts to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques like crystallization or flash chromatography ensures the production of high-purity N-([2,3’-bifuran]-5-ylmethyl)-4-ethylbenzamide.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-4-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-4-ethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-4-ethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bifuran]-5-ylmethyl)-4-ethylbenzamide stands out due to its bifuran moiety, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions, such as enzyme inhibition or receptor binding.

Properties

IUPAC Name

4-ethyl-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-13-3-5-14(6-4-13)18(20)19-11-16-7-8-17(22-16)15-9-10-21-12-15/h3-10,12H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSRKNRHDLAIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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